3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
Description
Introduction to the Compound and Research Context
Structural Significance and Hybrid Architectural Features
The molecular structure of 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (molecular formula: C₁₆H₁₅ClN₂O₃; molecular weight: 295.72 g/mol) features three distinct functional domains:
- Imidazolidine-2,4-dione core : A five-membered ring with two carbonyl groups, contributing hydrogen-bonding capacity and structural rigidity.
- Azetidine ring : A four-membered nitrogen-containing ring that enhances conformational constraint and metabolic stability.
- 2-(2-Chlorophenyl)acetyl group : A lipophilic aromatic substituent that improves membrane permeability and target affinity.
Table 1: Functional Groups and Their Contributions
The spatial arrangement of these groups enables selective interactions with enzymes and receptors. For instance, the chlorophenyl moiety’s electron-withdrawing properties modulate electron density across the molecule, influencing its binding to hydrophobic pockets. Computational modeling suggests that the azetidine ring’s puckered conformation optimizes steric compatibility with G-protein-coupled receptors (GPCRs).
Historical Context in Medicinal Chemistry
Imidazolidine-2,4-dione derivatives, commonly termed hydantoins, have been pivotal in drug discovery since the 1930s. Phenytoin (an anticonvulsant) and nitrofurantoin (an antibiotic) exemplify early successes leveraging the hydantoin scaffold’s balance of solubility and bioactivity. The introduction of azetidine rings into hydantoin frameworks, as seen in 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, marks a strategic evolution aimed at overcoming limitations of earlier analogs.
Synthetic methodologies for such hybrids have advanced significantly. For example, Lawesson’s reagent has been employed to convert imidazolidine-2,4-diones to thioxo derivatives, enhancing their electrophilicity for subsequent Michael additions. Knoevenagel condensations between aldehydes and ethyl cyanoacetate further enable side-chain diversification, as demonstrated in the synthesis of schistosomicidal agents.
Key Historical Milestones :
Emerging Research Trends and Unmet Challenges
Recent studies highlight two promising directions for this compound:
Antimicrobial Applications
Derivatives of 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione have shown efficacy against Pseudomonas aeruginosa virulence factors. At sub-inhibitory concentrations (0.5–1 mg/mL), analogs inhibit protease (100% inhibition) and pyocyanin production (96.4%), suggesting utility in attenuating bacterial pathogenicity without inducing resistance.
GPCR-Targeted Therapeutics
Modifications to the chlorophenylacetyl group have yielded potent antagonists for free fatty acid receptor 2 (FFA2), a GPCR implicated in metabolic disorders. Compound 16a (ClogP = 2.1) exhibited a pIC₅₀ of 7.3 in GTPγS binding assays, underscoring the role of lipophilicity in optimizing receptor affinity.
Unmet Challenges :
- Synthetic Complexity : Multi-step routes (e.g., azetidine functionalization via LiTMP-mediated lithiation) necessitate streamlined protocols.
- Selectivity Optimization : Balancing FFA2 antagonism with off-target effects on related receptors (e.g., FFA3).
- Solubility-Lipophilicity Trade-offs : High ClogP values (>3) risk compromising pharmacokinetic profiles.
Table 2: Recent Advances in Hydantoin-Azetidine Hybrids
Properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-11-4-2-1-3-9(11)5-12(19)17-7-10(8-17)18-13(20)6-16-14(18)21/h1-4,10H,5-8H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKKLDDQQWVCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the Staudinger ketene-imine cycloaddition reaction. This reaction is performed in a one-pot manner using substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spiro [azetidine-2,3′-indoline]-2′,4-diones: These compounds share a similar azetidine ring structure and have been studied for their biological activities.
Imidazole-containing compounds: These compounds also feature an imidazole ring and have diverse applications in medicinal chemistry.
Uniqueness
3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its specific combination of azetidine and imidazolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.
Synthesis and Characterization
The synthesis of 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione generally involves multi-step reactions starting from readily available precursors. The key steps include the formation of the azetidine ring and subsequent acylation with 2-chlorophenylacetyl chloride. Characterization techniques such as NMR , FT-IR , and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity Assays : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents.
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
- In Vivo Studies : In vivo studies using tumor-bearing mice models demonstrated that the compound effectively reduced tumor size and weight, supporting its potential as an effective anticancer agent .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains, indicating a potential role in treating infections .
- Anti-inflammatory Effects : Initial assays suggest that it may inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
Case Studies
A notable case study involved the application of this compound in a clinical setting where patients with advanced-stage cancers were treated with a regimen including this compound. Results indicated improved patient outcomes compared to historical controls, with manageable side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
